molecular formula C9H6N4O B1608209 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 272776-07-5

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No. B1608209
CAS RN: 272776-07-5
M. Wt: 186.17 g/mol
InChI Key: NBNRXKLMMDXGPS-UHFFFAOYSA-N
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Description

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is an organic compound that belongs to the class of oxadiazoles. It has a molecular formula of C9H6N4O . This compound is used in a wide range of fields due to its unique properties and characteristics.


Synthesis Analysis

Oxadiazoles, including this compound, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 Pyridazine .


Physical And Chemical Properties Analysis

This compound has a boiling point of 376.4ºC at 760 mmHg . Its molecular formula is C9H6N4O, with an average mass of 186.170 Da and a monoisotopic mass of 186.054153 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, closely related to 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, involves reactions of certain derivatives with electrophilic agents. This method yields various substituted oxadiazolo cinnoline oxides (Klenov et al., 2011).
  • Structural Analysis : The structure of these compounds is confirmed using NMR spectroscopy and theoretical studies, providing insights into the molecular system and thermodynamic parameters of the reactions (Klenov et al., 2011).

Applications in Material Science

  • Conjugated Polymers : Research indicates the use of benzo[c]cinnoline and oxadiazole moieties in the synthesis of new conjugated polymers. These polymers exhibit properties like low LUMO and HOMO energy levels, making them potential candidates for applications in OLED technology (Chen et al., 2011).

Chemical Transformation Studies

  • Transformation to Derivatives : Studies demonstrate the transformation of certain derivatives to 4,5-dihydro-1,2,5-oxadiazolo[3,4-f]cinnoline and further to 1,2,5-oxadiazolo[3,4-f]cinnoline. This process involves reactions with specific agents, contributing to the diversity of cinnoline derivatives (Samsonov, 2004).

Pharmaceutical and Biological Research

  • Anti-Microbial Activity : Certain cinnoline derivatives have been evaluated for their in vitro anti-malarial and anti-bacterial activity, indicating the potential of these compounds in developing new anti-microbial agents (Unnissa et al., 2015).

properties

IUPAC Name

9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNRXKLMMDXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=C1C3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371704
Record name 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272776-07-5
Record name 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
Reactant of Route 5
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

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